molecular formula C21H18FN3O2 B14989512 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14989512
M. Wt: 363.4 g/mol
InChI Key: DWSGILHBPHHTOJ-UHFFFAOYSA-N
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Description

5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a fluorobenzyl group and an amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Fluorobenzyl Group: The benzimidazole core is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Amination: The final step involves the reaction of the intermediate with 3-aminobenzyl alcohol under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is being investigated for its ability to modulate biological pathways that are relevant to diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the fluorobenzyl and amino substitutions.

    4-Fluorobenzylamine: A simpler compound that contains the fluorobenzyl group but lacks the benzimidazole core.

    3-Aminobenzyl Alcohol: Contains the amino group but lacks the benzimidazole and fluorobenzyl groups.

Uniqueness

The uniqueness of 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one lies in its combined structural features. The presence of both the benzimidazole core and the fluorobenzyl group imparts distinct chemical and biological properties that are not observed in the simpler related compounds.

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H18FN3O2/c22-16-6-4-14(5-7-16)13-27-18-3-1-2-15(10-18)12-23-17-8-9-19-20(11-17)25-21(26)24-19/h1-11,23H,12-13H2,(H2,24,25,26)

InChI Key

DWSGILHBPHHTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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